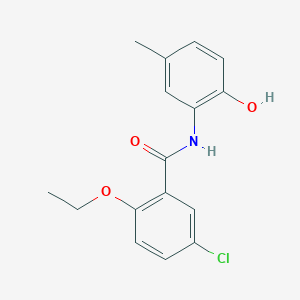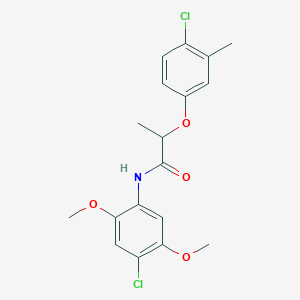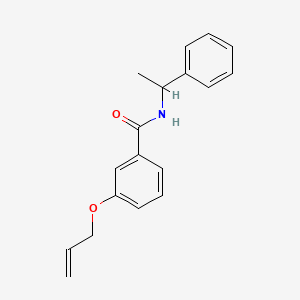![molecular formula C16H18N2O3S B4399299 4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B4399299.png)
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide
説明
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been studied extensively for its mechanism of action and biochemical effects.
作用機序
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide works by inhibiting the activity of porcupine, a membrane-bound protein that is essential for the Wnt signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for therapeutic intervention in cancer. By inhibiting porcupine activity, this compound blocks the Wnt signaling pathway, leading to the inhibition of cancer cell growth and proliferation.
In inflammation and autoimmune disorders, this compound works by inhibiting the activation of T cells. This is achieved by blocking the production of cytokines, which are signaling molecules that play a key role in the immune response. By inhibiting cytokine production, this compound reduces the activation of T cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size and metastasis. In inflammation and autoimmune disorders, this compound has been shown to reduce cytokine production, inhibit T cell activation, and reduce inflammation and autoimmune responses.
実験室実験の利点と制限
One of the main advantages of 4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide is its specificity for the Wnt signaling pathway and T cell activation. This specificity makes it an attractive candidate for therapeutic intervention in cancer, inflammation, and autoimmune disorders. Another advantage of this compound is its small molecule size, which allows for easy synthesis and delivery.
One of the limitations of this compound is its potential toxicity. While this compound has been shown to be well-tolerated in animal studies, its long-term effects on human health are still unknown. Additionally, this compound may have off-target effects on other pathways, which could limit its therapeutic potential.
将来の方向性
Future research on 4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This research should include preclinical and clinical studies to determine the efficacy and safety of this compound in human subjects. Additionally, future research should focus on developing more specific and potent inhibitors of the Wnt signaling pathway and T cell activation, which could lead to more effective treatments for these diseases.
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. While more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications, this compound holds promise as a novel therapeutic agent for these diseases.
科学的研究の応用
4-[(ethylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. This pathway plays a crucial role in the development and progression of cancer, making it an attractive target for therapeutic intervention.
In inflammation and autoimmune disorders, this compound has been shown to inhibit the activation of T cells, which play a key role in the immune response. By targeting T cell activation, this compound has the potential to reduce inflammation and autoimmune responses, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
4-(ethylsulfonylamino)-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-22(20,21)18-15-10-6-13(7-11-15)16(19)17-14-8-4-12(2)5-9-14/h4-11,18H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXZMOQHQYQAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4399220.png)
![3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399226.png)
![4-chloro-N,N-bis[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4399230.png)
![4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399239.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4399243.png)
![{4-[(3-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B4399251.png)

![1-[4-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399273.png)
![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4399280.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-methylcyclohexyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4399301.png)
![4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399302.png)
